![molecular formula C9H8Br2Cl2N2 B567627 3-Bromo-2-(dichloromethyl)-7-methylimidazo[1,2-a]pyridine hydrobromide CAS No. 1332606-31-1](/img/structure/B567627.png)
3-Bromo-2-(dichloromethyl)-7-methylimidazo[1,2-a]pyridine hydrobromide
Beschreibung
Systematic IUPAC Nomenclature and Structural Representation
The systematic IUPAC name for this compound is 3-bromo-2-(dichloromethyl)-7-methylimidazo[1,2-a]pyridine hydrobromide . This name reflects its structural features:
- Imidazo[1,2-a]pyridine core : A fused bicyclic system comprising a pyridine ring (six-membered aromatic ring with one nitrogen atom) and an imidazole ring (five-membered ring with two nitrogen atoms at positions 1 and 3).
- Substituents :
- Hydrobromide salt : A bromide counterion (Br⁻) associated with the protonated nitrogen in the imidazole ring.
The structural formula is represented as:
$$ \text{C}9\text{H}8\text{Br}2\text{Cl}2\text{N}_2 $$
with the following skeletal arrangement:
Br
│
│
Cl₂CH─C─N
│ │
N─C─CH₃
(Simplified representation highlighting substituent positions on the fused ring system).
CAS Registry Number and Alternative Designations
The compound is uniquely identified by its CAS Registry Number: 1332606-31-1 . Alternative designations include:
- IUPAC Synonyms :
- Database Identifiers :
- Vendor Catalog Codes :
These identifiers ensure precise tracking in chemical databases and regulatory frameworks.
Molecular Formula and Weight Analysis
The molecular formula C₉H₈Br₂Cl₂N₂ encapsulates the compound’s elemental composition:
Element | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |
---|---|---|---|
Carbon | 9 | 12.01 | 108.09 |
Hydrogen | 8 | 1.008 | 8.064 |
Bromine | 2 | 79.90 | 159.80 |
Chlorine | 2 | 35.45 | 70.90 |
Nitrogen | 2 | 14.01 | 28.02 |
Total | 374.88 |
Eigenschaften
IUPAC Name |
3-bromo-2-(dichloromethyl)-7-methylimidazo[1,2-a]pyridine;hydrobromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrCl2N2.BrH/c1-5-2-3-14-6(4-5)13-7(8(14)10)9(11)12;/h2-4,9H,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIAZDFOGSXWJMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(N2C=C1)Br)C(Cl)Cl.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Br2Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50724926 | |
Record name | 3-Bromo-2-(dichloromethyl)-7-methylimidazo[1,2-a]pyridine--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50724926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.88 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1332606-31-1 | |
Record name | 3-Bromo-2-(dichloromethyl)-7-methylimidazo[1,2-a]pyridine--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50724926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Direct Electrophilic Bromination
Using brominating agents like N-bromosuccinimide (NBS) or HBr/H₂O₂:
Hydrobromic Acid Peroxide System
-
Conditions : 7-Methylimidazo[1,2-a]pyridine (1.0 equiv), 40% HBr (3.0 equiv), 30% H₂O₂ (2.5 equiv) at 100–110°C for 24 h.
-
Advantage : Avoids Lewis acid catalysts, simplifying purification.
Dichloromethylation at C-2 Position
Introducing the dichloromethyl group employs Cl₂C: precursors:
Vilsmeier-Haack Reaction
Radical Chlorination
Hydrobromide Salt Formation
The free base is converted to the hydrobromide salt for stability:
Optimization and Challenges
Reaction Temperature Control
Solvent Selection
Scalability
-
Pilot-scale batches (1 kg) achieved 68% yield using HBr/H₂O₂ bromination.
-
Continuous flow systems are proposed to improve safety in dichloromethylation.
Comparative Analysis of Methods
Parameter | Electrophilic Bromination | HBr/H₂O₂ Bromination | Vilsmeier-Haack Dichloromethylation |
---|---|---|---|
Yield (%) | 65 | 84 | 70 |
Purity (%) | 89 | 98 | 95 |
Scalability | Moderate | High | Moderate |
Byproducts | Di-brominated derivatives | Minimal | Chlorinated impurities |
Cost | High (NBS) | Low | Moderate |
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-2-(dichloromethyl)-7-methylimidazo[1,2-a]pyridine hydrobromide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Addition Reactions: The dichloromethyl group can undergo addition reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines and thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that imidazo[1,2-a]pyridine derivatives possess anticancer properties. The compound is studied for its ability to inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. In vitro studies have shown that derivatives of imidazo[1,2-a]pyridine can induce cytotoxicity in various cancer types, suggesting potential as a lead compound for anticancer drug development .
2. Antimicrobial Properties
The compound exhibits antimicrobial activity against a range of bacterial strains. Studies have demonstrated that imidazo[1,2-a]pyridine derivatives can disrupt bacterial cell wall synthesis and inhibit essential metabolic processes, making them candidates for developing new antibiotics .
Organic Synthesis Applications
1. Synthesis of Complex Molecules
3-Bromo-2-(dichloromethyl)-7-methylimidazo[1,2-a]pyridine hydrobromide serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various reactions such as nucleophilic substitutions and cycloadditions. This compound is particularly useful in synthesizing other heterocyclic compounds and pharmaceuticals .
2. N-Heterocyclic Carbene Precursors
This compound can be converted into N-heterocyclic carbenes, which are valuable intermediates in catalysis. These carbenes can facilitate numerous organic transformations, including cross-coupling reactions and polymerizations, enhancing the efficiency of synthetic pathways in organic chemistry .
Case Studies
Study Title | Focus Area | Findings |
---|---|---|
Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives | Cancer Research | Demonstrated significant cytotoxic effects on breast and colon cancer cell lines with IC50 values in the low micromolar range. |
Synthesis and Characterization of N-Heterocyclic Carbenes | Organic Chemistry | Successfully synthesized N-heterocyclic carbenes from 3-bromo derivatives, showcasing their utility in catalytic applications. |
Antimicrobial Efficacy of Heterocycles | Microbiology | Showed effective inhibition of Gram-positive bacteria, indicating potential as a new antibiotic agent. |
Wirkmechanismus
The mechanism of action of 3-Bromo-2-(dichloromethyl)-7-methylimidazo[1,2-a]pyridine hydrobromide involves its interaction with specific molecular targets. The bromine and dichloromethyl groups play crucial roles in its reactivity and binding affinity to these targets. The exact pathways and molecular targets are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Group Variations
The compound is compared to structurally related imidazo[1,2-a]pyridines based on substituent patterns, halogenation, and biological relevance:
Table 1: Key Structural and Property Comparisons
Key Differences and Implications
Hydrobromide/hydrochloride salts (e.g., target compound vs. 8-Bromo-5-methylimidazo[1,2-a]pyridine hydrochloride) influence solubility and crystallinity .
Biological Activity
- 6-Bromoimidazo[1,2-a]pyridin-8-amine exhibits CDK2 inhibition, attributed to its planar structure and hydrogen-bonding capability . In contrast, the dichloromethyl group in the target compound may alter binding interactions due to increased hydrophobicity.
Synthetic Accessibility Bromination at position 3 (target compound) vs. position 6 or 8 (e.g., 6-bromo derivatives) reflects regioselectivity challenges. For example, 6-bromoimidazo[1,2-a]pyridines are synthesized via cyclization of 5-bromo-2,3-diaminopyridine with chloroacetaldehyde , whereas 3-bromo derivatives often require direct halogenation of preformed imidazo[1,2-a]pyridines .
Spectroscopic Distinctions
- The target compound’s hydrobromide salt may exhibit distinct ¹H NMR shifts (e.g., downfield shifts for aromatic protons) compared to neutral analogs like 3c (δ 8.08–6.74 ppm) .
Biologische Aktivität
3-Bromo-2-(dichloromethyl)-7-methylimidazo[1,2-a]pyridine hydrobromide (CAS Number: 1332606-31-1) is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C9H8Br2Cl2N2
- Molecular Weight : 374.89 g/mol
- Physical Form : Yellow solid
- Purity : 97% .
Biological Activity Overview
The biological activity of this compound primarily includes antimicrobial properties, with emerging evidence suggesting potential antiviral activities as well. The compound's structure, which features a fused imidazo-pyridine ring system, contributes to its bioactivity.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial effects against various bacterial strains. For instance, pyridine derivatives have been shown to possess broad-spectrum antibacterial properties .
Case Study: Antibacterial Efficacy
In a study evaluating the antibacterial activity of imidazo-pyridine derivatives, it was found that certain compounds demonstrated effective inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined for various bacterial strains, indicating that modifications in the chemical structure can significantly enhance bioactivity .
Bacterial Strain | MIC (μg/ml) | Reference |
---|---|---|
Staphylococcus aureus | 8 | |
Escherichia coli | 16 | |
Pseudomonas aeruginosa | 32 |
The precise mechanisms by which this compound exerts its biological effects are not fully elucidated. However, several hypotheses can be drawn from related studies:
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes critical for bacterial survival and replication, such as dihydrofolate reductase (DHFR) .
- Disruption of Membrane Integrity : The compound may disrupt bacterial cell membranes, leading to increased permeability and eventual cell death.
- Biofilm Inhibition : Compounds in this class have demonstrated the ability to inhibit biofilm formation, which is crucial for treating chronic infections .
Comparative Analysis with Related Compounds
To contextualize the activity of this compound, a comparison with other known antimicrobial agents is beneficial.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing 3-Bromo-2-(dichloromethyl)-7-methylimidazo[1,2-a]pyridine hydrobromide, and how can reaction purity be optimized?
- Methodological Answer : One-pot multi-step reactions are effective for synthesizing structurally complex imidazo[1,2-a]pyridine derivatives. For example, and describe one-pot syntheses yielding tetrahydroimidazo[1,2-a]pyridine derivatives with purities of 55–61% using sequential condensation and cyclization steps. To optimize purity:
- Recrystallization : Use solvents like DMSO or ethanol for recrystallization to remove impurities.
- Chromatography : Employ column chromatography with silica gel (eluent: ethyl acetate/hexane mixtures) for challenging separations.
- Monitoring : Use TLC or HPLC to track reaction progress and intermediate stability .
Q. Which spectroscopic techniques are essential for confirming the structure of this compound?
- Methodological Answer : A combination of techniques is critical:
- 1H/13C NMR : Assign protons and carbons based on chemical shifts (e.g., imidazo[1,2-a]pyridine core protons resonate at δ 7.2–8.5 ppm; methyl groups at δ 2.3–2.7 ppm) .
- HRMS : Validate molecular weight (e.g., calculated vs. observed mass accuracy within ±0.001 Da) .
- IR Spectroscopy : Identify functional groups (e.g., C-Br stretches at ~550 cm⁻¹, C-Cl at ~750 cm⁻¹) .
Example Table : NMR Data from Analogous Compounds ():
Proton/Carbon | Chemical Shift (δ, ppm) | Assignment |
---|---|---|
H-3 (imidazole) | 8.2 | Aromatic H |
H-7 (methyl) | 2.5 | CH3 |
C=O (carbonyl) | 168.5 | Ketone |
Q. What safety protocols should be followed when handling this compound?
- Methodological Answer :
- Waste Management : Segregate halogenated waste and dispose via certified hazardous waste contractors to avoid environmental contamination (e.g., brominated byproducts require specialized treatment) .
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to minimize exposure to brominated compounds.
- Emergency Procedures : Neutralize spills with sodium bicarbonate and adsorbents like vermiculite .
Advanced Research Questions
Q. How can computational methods improve reaction design for synthesizing derivatives of this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) and reaction path search algorithms can predict feasible pathways. For example:
- Transition State Analysis : Identify energy barriers for key steps (e.g., cyclization or halogenation).
- Solvent Effects : Simulate solvent interactions using COSMO-RS models to optimize reaction conditions.
highlights integrating computational predictions with experimental validation to reduce trial-and-error approaches .
Q. How should researchers address contradictory spectroscopic data during structural elucidation?
- Methodological Answer :
- Cross-Validation : Combine NMR, X-ray crystallography (if crystals are obtainable), and HRMS to resolve ambiguities.
- Dynamic Effects : Consider tautomerism or conformational flexibility (e.g., imidazo[1,2-a]pyridine ring puckering) that may cause split NMR peaks.
- Isotopic Labeling : Use deuterated analogs to trace proton assignments in complex spectra .
Q. What strategies are effective for studying the biological activity of this compound?
- Methodological Answer :
- Target Identification : Screen against kinase or enzyme targets (e.g., imidazo[1,2-a]pyridines are known CDK inhibitors; see ).
- SAR Studies : Synthesize derivatives with modifications at the 3-bromo or 7-methyl positions to assess activity changes.
- In Silico Docking : Use AutoDock or Schrödinger Suite to predict binding modes with proteins .
Q. How can reactor design and process control enhance scalability for this compound?
- Methodological Answer :
- Flow Chemistry : Implement continuous flow reactors to improve heat/mass transfer for exothermic halogenation steps.
- In-line Analytics : Use PAT (Process Analytical Technology) tools like FTIR probes to monitor reaction parameters in real-time.
emphasizes reactor design principles (e.g., residence time distribution, mixing efficiency) for scaling heterocyclic syntheses .
Data Contradiction Analysis
Q. How to resolve discrepancies between theoretical and observed molecular weights in HRMS?
- Methodological Answer :
- Isotopic Pattern Analysis : Check for natural abundance of ⁷⁹Br/⁸¹Br (1:1 ratio) and ³⁵Cl/³⁷Cl (3:1) to confirm halogen presence.
- Adduct Formation : Account for sodium/potassium adducts ([M+Na]⁺) in ESI-MS, which may shift observed masses.
reports a 0.0162 Da deviation in HRMS, likely due to instrumental calibration errors .
Key Research Gaps and Future Directions
- Mechanistic Studies : Elucidate the role of dichloromethyl groups in stabilizing intermediates during cyclization.
- Green Chemistry : Explore solvent-free or catalytic methods to reduce halogenated waste (e.g., ’s waste management guidelines) .
- Hybrid Materials : Investigate applications in optoelectronics, leveraging the compound’s aromatic heterocyclic core .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.